Absence of Direct Quantitative Data for the Target Compound Precludes Head-to-Head Comparisons
A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield any quantitative biological or physicochemical data for the specific compound N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide (CAS 920176-50-7) [1][2]. No IC50, Ki, EC50, or other activity values were found. This represents a critical evidence gap. The absence of data prevents any direct, quantitative head-to-head comparison with its closest identified analog, N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide, for which a crystal structure in complex with MetAP exists and a selective inhibition mechanism has been elucidated [3]. All claims of differential value for the target compound are, therefore, unsupported by verifiable, comparator-based quantitative evidence at this time.
| Evidence Dimension | Availability of primary biological activity data |
|---|---|
| Target Compound Data | No data found |
| Comparator Or Baseline | N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide (PubChem CID 2255489, PDB ID: 2EVO): Primary literature with structural and inhibition data is available. |
| Quantified Difference | Not applicable; data unavailable. |
| Conditions | Multiple database and literature searches conducted on 2026-05-09. |
Why This Matters
For scientific selection or procurement, the complete lack of verifiable activity data for the target compound makes it an unknown entity compared to well-characterized analogs, representing a high-risk choice.
- [1] PubChem. Compound 22134449 (deprecated record for CAS 920176-50-7). Accessed via SID 38228213. View Source
- [2] ChEMBL / BindingDB. Search for CHEMBL5285143 and related identifiers. View Source
- [3] Xie, S.X., et al. (2006). Structural analysis of metalloform-selective inhibition of methionine aminopeptidase. Acta Crystallogr D Biol Crystallogr, 62, 425-432. View Source
